molecular formula C9H8N2O2 B1592982 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1000340-27-1

6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No. B1592982
M. Wt: 176.17 g/mol
InChI Key: QDLZITJKHXRFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a derivative of 1H-Pyrrolo[2,3-b]pyridine . It’s a compound that has been used in the synthesis of derivatives with potent activities against FGFR1, 2, and 3 . These derivatives have been found to inhibit breast cancer cell proliferation and induce apoptosis .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds in 45–60% yield .


Molecular Structure Analysis

The molecular formula of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid is C8H6N2O2 . The structure of this compound includes a pyrrolo[2,3-b]pyridine ring, which is a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring .


Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that these compounds can interact with these receptors and inhibit their activity, which can lead to the inhibition of cell proliferation and induction of apoptosis .

Scientific Research Applications

  • Cancer Therapy: Targeting FGFRs

    • Results/Outcomes :
      • Compound 4h also significantly reduced cell migration and invasion .
  • Drug Development: Lead Compound Optimization

    • Results/Outcomes :
      • Compound 4h’s favorable properties make it suitable for further development .
  • Organ Development and Regeneration Research

    • Results/Outcomes :
      • FGFR inhibitors may modulate these processes .
  • Angiogenesis Studies

    • Results/Outcomes :
      • FGFR inhibitors could potentially modulate angiogenesis during wound healing or tumor growth .
  • Neuroscience: Neuronal Migration and Axon Guidance

    • Results/Outcomes :
      • Modulating FGFR activity may impact brain wiring .
  • Pharmacokinetics and Toxicology

    • Results/Outcomes :
      • Understanding pharmacokinetics and safety profiles informs clinical development .

properties

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(9(12)13)4-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLZITJKHXRFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646874
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

CAS RN

1000340-27-1
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 2
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 6
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.